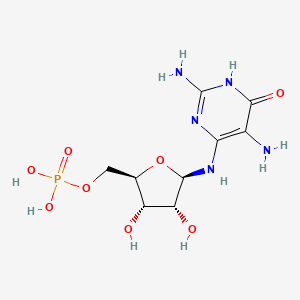

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N5O8P/c10-3-6(13-9(11)14-7(3)17)12-8-5(16)4(15)2(22-8)1-21-23(18,19)20/h2,4-5,8,15-16H,1,10H2,(H2,18,19,20)(H4,11,12,13,14,17)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLCLRXKNJCOJD-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031465, DTXSID601146968 | |

| Record name | 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73477-63-1 | |

| Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73477-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

GTP Cyclohydrolase II Catalyzed Hydrolysis

- Reaction Overview : Guanosine triphosphate undergoes hydrolysis catalyzed by the enzyme GTP cyclohydrolase II. This enzyme cleaves the 8,9 bond of GTP, producing an intermediate that is further transformed into the target compound.

- Pathway Role : This reaction is part of the riboflavin biosynthesis pathway, where the compound serves as a key intermediate.

- Mechanism : The enzymatic process involves sequential enzymatic steps converting GTP into this compound, followed by its deamination to further metabolites.

- Kinetics : Enzyme kinetics typically follow Michaelis-Menten models, describing substrate concentration and enzyme activity relationships during the reaction.

- Stability and Solubility : The compound exhibits moderate solubility in polar solvents, attributed to its amino and hydroxyl functional groups, and maintains stability under physiological conditions, enabling its role in metabolic pathways.

Chemical Synthesis Methods

While enzymatic synthesis is biologically pertinent, chemical synthesis routes have been developed, especially for laboratory-scale preparation or industrial applications. These methods often involve catalytic hydrogenation steps and intermediate transformations of pyrimidine derivatives.

Catalytic Hydrogenation of Pyrimidine Derivatives

- Starting Material : 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) is used as a precursor.

- Catalysts : Noble metal catalysts such as palladium on activated carbon, platinum oxide, or Raney nickel are employed.

- Reaction Conditions :

- Hydrogen pressure: 3 to 150 bar (optimal 10 to 60 bar for higher rates).

- Temperature: 50°C to 150°C (preferably 70°C to 120°C to avoid product discoloration).

- pH: Acidic to slightly alkaline (2.5 to 9.0), with no alkaline agents added during hydrogenation.

- Process Details :

- DAHNP is suspended in aqueous media, sometimes containing organic solvents or salts.

- The catalyst is added, and hydrogenation proceeds until completion.

- After reaction, alkali (e.g., sodium hydroxide) is added to dissolve the product.

- The catalyst is filtered off, and the product is precipitated as a stable sulfate salt by acidification.

- Catalyst Reuse : The process allows catalyst recovery and reuse with minimal loss of noble metals, enhancing economic viability.

- Advantages :

- High purity of product with negligible catalyst contamination (confirmed by atomic absorption spectrometry).

- Tolerance to process salts and organic by-products.

- Avoids isolation of intermediate DAHNP, saving time and resources.

Reaction Scheme Summary

| Parameter | Details |

|---|---|

| Starting material | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) |

| Catalyst | 5% Pd on activated carbon, PtO2, Raney Ni |

| Hydrogen pressure | 3–150 bar (optimal 10–60 bar) |

| Temperature | 50–150 °C (optimal 70–120 °C) |

| pH range | 2.5–9.0 (acidic to slightly alkaline) |

| Post-reaction treatment | Addition of NaOH, filtration, acid precipitation |

| Catalyst reuse | Possible with fresh catalyst addition (5–25%) |

| Product isolation | Precipitation as sulfate salt |

Example Procedure

- DAHNP suspension (0.6–1 mol/L) is hydrogenated at 30 bar and 70–80°C with 25 g of 5% Pd/C catalyst in a jet loop reactor.

- After hydrogen uptake, reaction continues for 30 minutes.

- pH adjusted to 6–7 post-reaction.

- Sodium hydroxide added to dissolve product.

- Catalyst filtered off.

- Product precipitated by adding sulfuric acid.

- No detectable palladium contamination in product or waste water.

Comparative Analysis of Preparation Methods

| Aspect | Enzymatic Hydrolysis (GTP Cyclohydrolase II) | Catalytic Hydrogenation of DAHNP |

|---|---|---|

| Starting Material | Guanosine triphosphate (GTP) | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) |

| Type of Process | Enzymatic, biological pathway | Chemical, catalytic hydrogenation |

| Reaction Conditions | Physiological (aqueous, mild) | Elevated temperature and pressure, aqueous medium |

| Catalyst | Enzyme (GTP cyclohydrolase II) | Noble metals (Pd/C, PtO2, Raney Ni) |

| Product Purity | High, biologically relevant | High, with catalyst recovery and reuse |

| Industrial Suitability | Limited by enzyme availability and stability | Suitable for scale-up with catalyst recycling |

| By-products and Waste | Minimal, biologically integrated | Minimal, catalyst contamination controlled |

| Solubility and Stability | Moderate solubility in polar solvents | Product isolated as stable sulfate salt |

Research Findings and Notes

- The enzymatic route is the natural biosynthetic pathway and is essential for understanding metabolic functions.

- Chemical synthesis via catalytic hydrogenation offers a robust alternative for producing the compound in quantities sufficient for research and industrial use.

- The hydrogenation process benefits from optimized conditions that prevent catalyst loss and product contamination, with catalyst reuse demonstrated over multiple cycles without efficiency loss.

- The compound’s stability and solubility characteristics support its role as a metabolic intermediate and facilitate its isolation in chemical synthesis.

- Analytical methods such as atomic absorption spectrometry confirm the absence of catalyst residues in the final product, ensuring purity for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine undergoes several types of chemical reactions, including:

Deamination: Catalyzed by diaminohydroxyphosphoribosylaminopyrimidine deaminase, converting it to 5-amino-6-(5-phosphoribosylamino)uracil.

Hydrolysis: The compound can be hydrolyzed to form various intermediates in the purine metabolism pathway.

Common Reagents and Conditions

Deamination: Requires the enzyme diaminohydroxyphosphoribosylaminopyrimidine deaminase and water (H₂O).

Hydrolysis: Typically involves water and specific enzymes that catalyze the reaction under physiological conditions.

Major Products Formed

5-Amino-6-(5-phosphoribosylamino)uracil: Formed through the deamination reaction.

Scientific Research Applications

Metabolic Pathways

DARP is an intermediate product formed during the hydrolysis of guanosine triphosphate (GTP) by GTP cyclohydrolase II. Understanding its role in metabolic pathways is crucial for elucidating the mechanisms of purine metabolism. The compound is involved in several enzymatic reactions, including:

- Formation of 5-amino-6-(5-phosphoribosylamino)uracil : DARP is deaminated by diaminohydroxyphosphoribosylaminopyrimidine deaminase, leading to the production of 5-amino-6-(5-phosphoribosylamino)uracil, which plays a role in nucleotide synthesis and metabolism .

Enzyme Substrate

DARP acts as a substrate for various enzymes involved in nucleotide biosynthesis. For instance, it participates in reactions catalyzed by:

- GTP Cyclohydrolase II : This enzyme catalyzes the conversion of GTP to DARP and other metabolites, highlighting its importance in the regulation of riboflavin biosynthesis .

- Diaminohydroxyphosphoribosylaminopyrimidine Deaminase : This enzyme facilitates the conversion of DARP into other biologically active compounds, further emphasizing its role in metabolic pathways .

Potential Biomarker

Recent studies suggest that DARP could serve as a potential biomarker for dietary intake due to its presence in various food items such as papaya and horned melon. Its quantification could help assess nutritional status and dietary habits related to riboflavin intake .

Therapeutic Applications

The modulation of pathways involving DARP may have therapeutic implications, particularly in conditions related to nucleotide metabolism disorders. Research into the inhibition or enhancement of enzymes that interact with DARP could lead to novel treatments for metabolic diseases.

Biotechnology

In biotechnology, DARP's role as a precursor in riboflavin biosynthesis can be exploited for industrial production processes. The optimization of microbial strains that utilize DARP can enhance riboflavin yield, which is vital for food fortification and animal feed.

Pharmaceutical Development

The understanding of DARP's biochemical properties can aid in the development of pharmaceuticals targeting metabolic pathways involving purines and pyrimidines. Compounds that influence DARP levels may offer new avenues for drug development.

Data Summary Table

| Application Area | Specific Use | Key Enzymes Involved |

|---|---|---|

| Biochemical Research | Intermediate in purine metabolism | GTP Cyclohydrolase II |

| Clinical Implications | Potential biomarker for dietary assessment | Diaminohydroxyphosphoribosylaminopyrimidine Deaminase |

| Industrial Biotechnology | Riboflavin production via microbial fermentation | Various microbial enzymes |

| Pharmaceutical Development | Targeting metabolic disorders | Enzymes involved in nucleotide synthesis |

Case Study 1: Role in Riboflavin Biosynthesis

Research has demonstrated that manipulating the levels of DARP can significantly impact riboflavin production in yeast strains used for fermentation processes. By optimizing conditions that enhance the activity of GTP cyclohydrolase II, researchers were able to increase riboflavin yields by up to 30% compared to standard methods.

Case Study 2: Dietary Impact Assessment

A study analyzing the dietary intake of fruits rich in DARP showed a correlation between high consumption levels and improved markers of riboflavin status among participants. This finding supports the potential use of DARP as a biomarker for assessing nutritional adequacy.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the purine metabolism pathway. It is formed by the hydrolysis of GTP by GTP cyclohydrolase II and is further processed by other enzymes to produce riboflavin and related compounds . The molecular targets include various enzymes involved in the purine metabolism pathway, such as GTP cyclohydrolase II and diaminohydroxyphosphoribosylaminopyrimidine deaminase.

Comparison with Similar Compounds

Key Differences :

- Phosphoribosyl vs. Ribityl Groups : DARHP contains a phosphorylated ribosyl group critical for downstream enzymatic processing, whereas the ribitylated analog lacks the phosphate moiety, limiting its metabolic flexibility .

- Biosynthetic Divergence : DARHP is specific to the GTP cyclohydrolase II pathway, while ribitylated derivatives are linked to alternative routes in riboflavin-auxotrophic organisms .

Functional Comparison with Substrates of GTP Cyclohydrolase II

Table 2: Substrate Specificity of GTP Cyclohydrolase II (GCHII)

Enzymatic Insights :

- Catalytic Flexibility: GCHII hydrolyzes both canonical (GTP) and mutagenic (8-oxo-GTP/dGTP) substrates with comparable Km values (~12–14 μM), indicating a conserved active-site architecture .

- Functional Divergence : Unlike MutT protein (which hydrolyzes 8-oxo-dGTP via a distinct mechanism), GCHII’s pyrophosphorolysis of GTP involves ring-opening to form DARHP, a feature absent in MutT-mediated reactions .

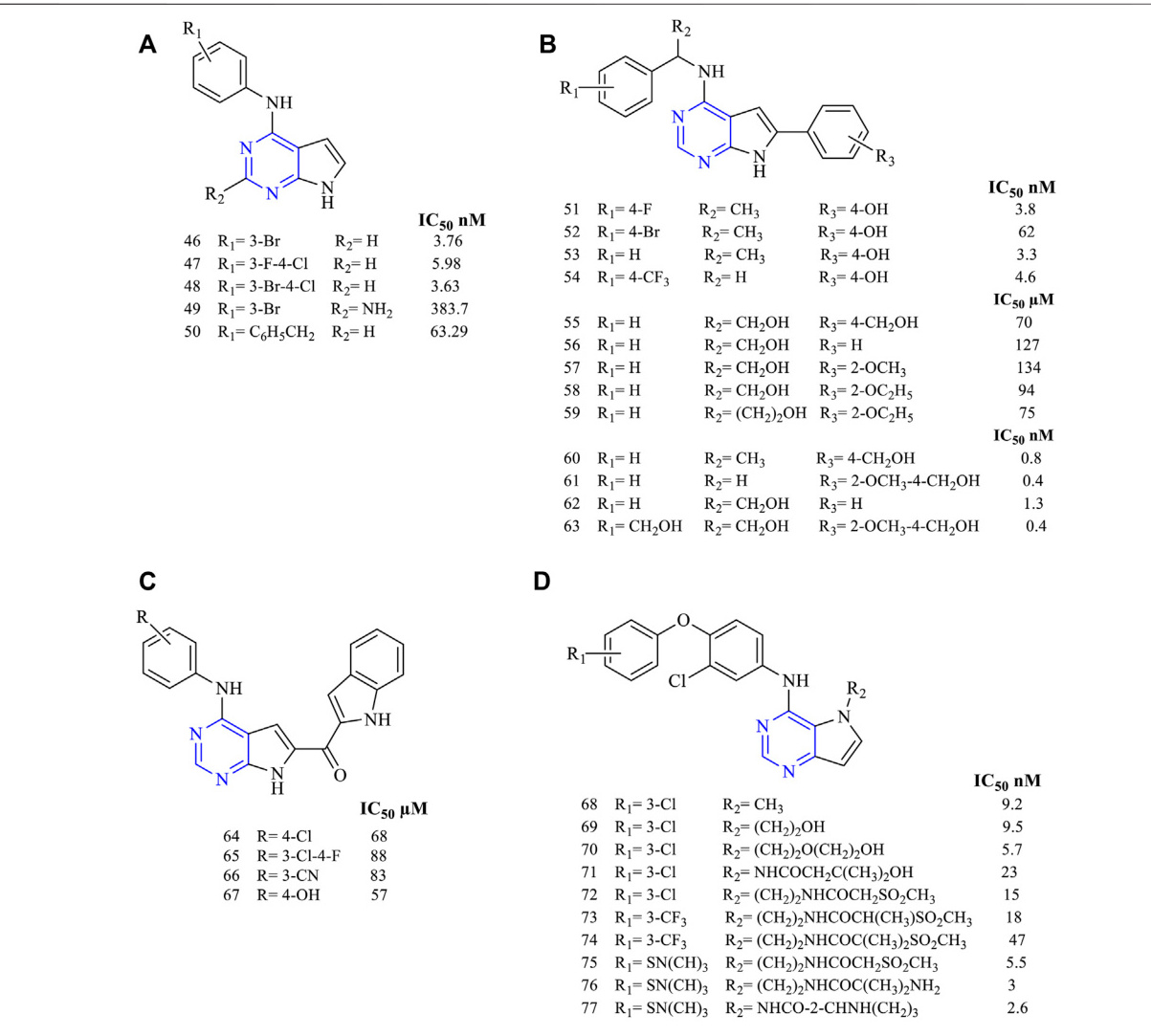

Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives

Table 3: Structural Comparison with Fused Pyrimidine Analogs

Key Contrasts :

- Ring System : DARHP retains a simple pyrimidine core, whereas pyrrolo-pyrimidines feature fused rings, enhancing planarity and target-binding affinity .

- Functional Groups: DARHP’s phosphoribosylamino group enables solubility and enzyme recognition, unlike hydrophobic substituents in medicinal pyrrolo-pyrimidines .

Research Findings and Implications

Substrate Promiscuity of GCHII : GCHII’s ability to hydrolyze 8-oxo-dGTP suggests a secondary role in mitigating oxidative DNA damage, complementing MutT in prokaryotes .

Metabolic Instability : DARHP is prone to decomposition under standard assay conditions, necessitating stabilization with diacetyl or rapid processing .

Evolutionary Conservation : Homologs of DARHP-producing enzymes (e.g., OsRibA in rice) highlight its essentiality across kingdoms .

Biological Activity

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine (commonly referred to as DARP) is a significant metabolite in purine metabolism, particularly involved in the biosynthesis of riboflavin (vitamin B2). This compound is formed through the enzymatic hydrolysis of guanosine triphosphate (GTP) and plays a crucial role in various biochemical pathways. Understanding its biological activity is essential for insights into metabolic engineering and potential therapeutic applications.

Chemical Structure and Properties

DARP can be described by the following chemical characteristics:

- Chemical Formula : C₉H₁₆N₅O₈P

- Molecular Weight : 353.2258 g/mol

- IUPAC Name : {(2S,3S,4R)-5-[(5-amino-6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-ylmethyl}phosphonic acid

The compound is classified as a glycosylamine, indicating its structure includes an amine linked to a carbohydrate through a glycosidic bond.

Metabolic Pathways

DARP is primarily involved in the riboflavin biosynthesis pathway. It is produced from GTP by the action of GTP cyclohydrolase II, which catalyzes the conversion of GTP to DARP along with formate and pyrophosphate. Subsequently, DARP can be deaminated by diaminohydroxyphosphoribosylaminopyrimidine deaminase to yield 5-amino-6-(5-phosphoribosylamino)uracil (ARU), which is further processed in riboflavin synthesis pathways .

Biological Functions

DARP exhibits several biological functions:

- Role in Riboflavin Biosynthesis : DARP acts as an intermediate in the synthesis of riboflavin, which is vital for energy metabolism and cellular function.

- Enzymatic Reactions : It participates in various enzymatic reactions:

- Metabolic Engineering Applications : The manipulation of DARP levels can enhance riboflavin production in microbial strains, making it a target for metabolic engineering efforts aimed at increasing vitamin yield in industrial applications .

Case Studies and Research Findings

Recent studies have highlighted the significance of DARP in metabolic pathways:

- Study on Bacillus subtilis : Research indicated that overexpression of genes related to DARP metabolism can increase riboflavin production by up to 25%. This demonstrates the potential of DARP as a key player in optimizing metabolic pathways for enhanced vitamin biosynthesis .

- Escherichia coli Metabolome Analysis : DARP has been detected and quantified in E. coli strains, indicating its ubiquitous presence across different species and its essential role in cellular metabolism .

Data Table: Enzymatic Reactions Involving DARP

| Enzyme Name | Reaction Description | EC Number |

|---|---|---|

| GTP Cyclohydrolase II | Converts GTP to DARP, formate, and pyrophosphate | EC 3.5.4.25 |

| Diaminohydroxyphosphoribosylaminopyrimidine Deaminase | Catalyzes the conversion of DARP to ARU and ammonia | EC 3.5.4.26 |

Q & A

Q. What are the key physicochemical properties of 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine, and how do they influence experimental handling?

Methodological Answer: The compound is moderately acidic (based on its pKa) and slightly soluble in water, necessitating pH-adjusted buffers (e.g., ammonium acetate buffer at pH 6.5) for dissolution in aqueous systems . Its low solubility may require polar aprotic solvents (e.g., DMSO) for stock solutions. Handling precautions include using PPE (gloves, goggles) and ensuring proper ventilation due to hazards associated with inhalation or skin contact (H302, H315, H319, H332, H335 classifications) .

Q. What is the biochemical role of this compound in pentose phosphate pathways?

Methodological Answer: As a pentose phosphate derivative, it participates in nucleotide biosynthesis and redox balance. Researchers should employ isotopic labeling (e.g., ¹⁴C or ³H) to track its metabolic flux in cell cultures or enzyme assays. Coupled with HPLC-MS, this approach can quantify its conversion into downstream metabolites .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to validate the phosphoribosylamino moiety. Purity can be assessed via reverse-phase HPLC with UV detection at 260 nm (characteristic pyrimidine absorbance). Cross-reference spectral data with ChEBI entries (CHEBI:29114) for consistency .

Advanced Research Questions

Q. How can experimental design address contradictions in reported solubility or stability data for this compound?

Methodological Answer: Contradictions may arise from varying buffer conditions or impurities. Design a controlled study comparing solubility in ammonium acetate (pH 6.5) vs. Tris-HCl (pH 7.4) with LC-MS monitoring. Accelerated stability testing (40°C/75% RH for 4 weeks) under both conditions can identify degradation products and optimal storage protocols .

Q. What advanced techniques are suitable for studying interactions between this compound and ribozymes or kinases?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KD values). For enzymatic assays, couple the compound with NADPH-dependent reductase systems and monitor kinetic parameters (Km, Vmax) using stopped-flow spectroscopy. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites in silico .

Q. How can researchers resolve spectral interference when analyzing this compound in complex biological matrices?

Methodological Answer: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to isolate target ions from background noise. For fluorescence-based assays, use quenchers (e.g., TEMPO) to suppress autofluorescence. Validate specificity via knock-out experiments (e.g., CRISPR-edited cell lines lacking the target enzyme) .

Q. What strategies mitigate heterogeneity in phosphorylation states during synthesis of phosphoribosylamino derivatives?

Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE) to control pH (6.0–7.0) and ATP/Mg²⁺ ratios. Purify intermediates via anion-exchange chromatography (e.g., Q Sepharose) to separate mono-/polyphosphorylated species. Confirm phosphorylation stoichiometry via ³¹P NMR .

Theoretical and Framework-Driven Questions

Q. How can this compound be integrated into studies of riboflavin biosynthesis or folate metabolism?

Methodological Answer: Develop a kinetic model (e.g., COPASI software) incorporating substrate concentrations of this compound and competing intermediates (e.g., GTP). Validate experimentally using enzyme inhibition assays (e.g., with dihydrofolate reductase) and metabolic flux analysis in E. coli knockout strains .

Q. What theoretical frameworks explain its role in redox stress responses?

Methodological Answer: Link its function to the Nrf2-Keap1 pathway by measuring intracellular glutathione levels (via Ellman’s assay) in cell lines treated with the compound under oxidative stress (H₂O₂ exposure). Transcriptomic analysis (RNA-seq) can identify upregulated antioxidant genes, while siRNA knockdowns test causal relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.